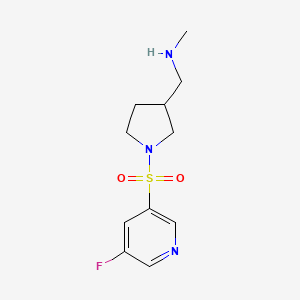

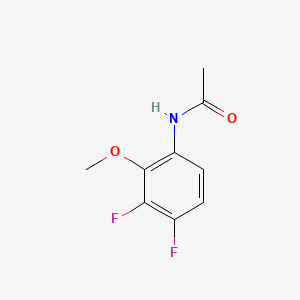

![molecular formula C8H7N3O2 B581299 2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid CAS No. 1231758-34-1](/img/structure/B581299.png)

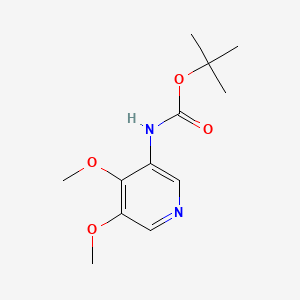

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

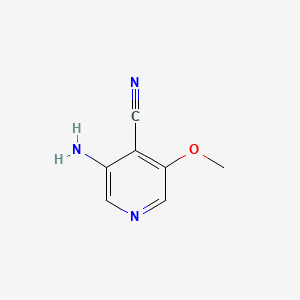

“2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” is a derivative of imidazo[1,5-a]pyrimidine . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The synthesis involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” includes a fused bicyclic 5,6 heterocycle, which is a characteristic feature of imidazopyridine .Chemical Reactions Analysis

The synthesis of “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” involves a condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde or its derivatives in TFA . This reaction leads to the formation of 3-substituted imidazo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis

“2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” is a yellow powder with a melting point of 150°C (decomposition). Its 1H NMR spectrum (500 MHz, DMSO-d6) is δ, ppm: 2.48 (3H, s, CH3); 7.32 (1H, s, H-3); 7.54 (1H, s, H-8); 8.94 (1H, s, H-6); 13.00 (1H, s, CO2H) .科学的研究の応用

Synthesis and Pharmacological Properties :

- A group of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were synthesized and converted into corresponding carboxylic acids. These acids were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).

- Synthesis of imidazo[1,5-a]pyrimidine-8-carboxamides involved reacting various β-dicarbonyl compounds with 5(4)-aminoimidazole-4(5)carboxamide (AICA). These compounds are intermediates in the metabolic pathway of purine biosynthesis (Novinson et al., 1974).

Anti-inflammatory and Analgesic Effects :

- Synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids, and amides showed notable dose-dependent anti-inflammatory action, but weak analgesic activity in vivo, with negligible ulcerogenic action (Laneri et al., 1998).

Antihypertensive and Antimycobacterial Activities :

- Pyrazolo[1,5-a]pyrimidine derivatives synthesized as angiotensin II (AII) receptor antagonists demonstrated potent in vitro and oral antihypertensive activities. Structure-activity studies emphasized the methyl substituent at the 3-position for potent in vivo activity (Shiota et al., 1999).

- Synthesis and characterization of new derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid showed potential sedative and hypothermic effects, along with analgesic properties (Matosiuk et al., 1992).

- Some new thiazolidines and spirothiazolidines derived from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide were synthesized and evaluated for antimycobacterial activities, although none showed significant activity at tested concentrations (Kasimogullari & Cesur, 2004).

Synthetic Methodologies :

- A synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones demonstrated the transformation of these compounds into pyrrolo[1,2-a]pyrimidine-7-carboxylates (Galenko et al., 2019).

将来の方向性

Imidazo[1,2-a]pyridine analogues, including “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid”, have potential applications in medicinal chemistry, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds could play a significant role in this research .

特性

IUPAC Name |

2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-4-9-3-7(11)10-5/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBAJXVJFROBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=CN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

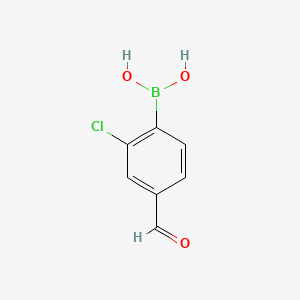

![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)